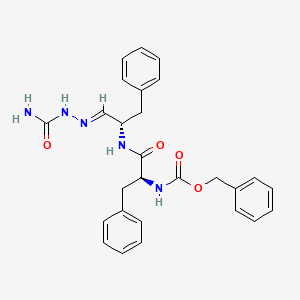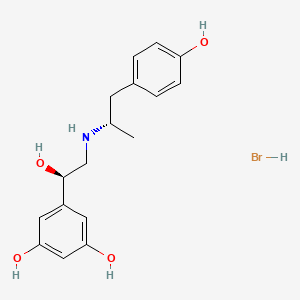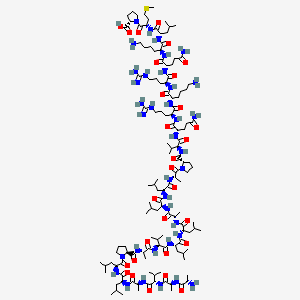
SN50
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SN50は、核因子κB(NF-κB)核局在化配列に由来する細胞透過性合成ペプチドです。炎症や免疫応答などの様々な細胞プロセスを調節する、NF-κBの核への移行を阻害する能力で知られています .
科学的研究の応用
SN50 has a wide range of applications in scientific research, particularly in the fields of biology and medicine:
Inflammation and Immune Response: this compound is used to study the role of NF-κB in inflammation and immune responses.
Neurodegenerative Diseases: This compound has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, where NF-κB plays a role in disease progression.
Cancer Research: this compound is used to investigate the role of NF-κB in cancer cell survival and proliferation.
Acute Respiratory Distress Syndrome (ARDS): This compound has been studied for its potential to attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS.
作用機序
SN50は、NF-κBの核への移行を阻害することによって効果を発揮します。NF-κBは、炎症、免疫応答、および細胞生存に関与する遺伝子の発現を調節する転写因子です。 NF-κBが核に入らないようにすることで、this compoundはこれらの遺伝子の転写を抑制し、様々な刺激に対する細胞応答を調節します .
類似化合物の比較
類似化合物
SN50M: 細胞透過性が向上したthis compoundの改変バージョン。
SN50R: NF-κBの移行を阻害しないコントロールペプチド。
BAY 11-7082: IκBαのリン酸化を阻害し、間接的にNF-κBの活性化を阻害する
独自性
This compoundは、NF-κBの核移行を直接阻害するという点でユニークであり、これは上流のシグナル伝達分子を標的とする他のNF-κB阻害剤とは異なります。 この直接的な作用機序により、this compoundは、様々な細胞プロセスにおけるNF-κBの特定の役割を研究するための貴重なツールとなっています .
Safety and Hazards
While NF-kappaB inhibitors have therapeutic potential, they also pose certain risks. Unselective NF-kappaB inhibition in all cells results in multiple adverse effects, a major hindrance in drug development . Therefore, therapeutic NF-kappaB inhibition should ideally only take place in those cell types that are involved in disease pathogenesis to maintain physiological cell functions in all other cells .
将来の方向性
Future research should prioritize the identification of phytochemicals with robust NF-kappaB-inhibitory properties. Screening and evaluating various plant-derived compounds can uncover novel candidates that effectively modulate NF-kappaB signaling pathways . Furthermore, the development of cell-type specific NF-kappaB inhibitors is a promising area of research .
生化学分析
Biochemical Properties
The NFkappaB Inhibitor interacts with various biomolecules, including enzymes and proteins. It primarily interacts with the inhibitory protein IκBα, which is part of the NF-κB complex . The inhibitor’s interaction with IκBα prevents the activation of the NF-κB pathway, thereby influencing various biochemical reactions .
Cellular Effects
The NFkappaB Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting NF-κB activation, the inhibitor can dampen the excessive release of pro-inflammatory molecules, thereby reducing the harmful impact of inflammation on neurons .
Molecular Mechanism
The molecular mechanism of the NFkappaB Inhibitor involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the IκBα protein, preventing the activation of the enzyme IκB kinase (IKK). This interaction results in the inhibition of the NF-κB pathway, leading to changes in gene expression .
Metabolic Pathways
The NFkappaB Inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . The inhibitor’s primary role is in the NF-κB pathway, where it interacts with the IκBα protein to inhibit the activation of the pathway .
Transport and Distribution
The NFkappaB Inhibitor is transported and distributed within cells and tissues. While specific transporters or binding proteins are not readily identified, the inhibitor is known to interact with the IκBα protein, which may influence its localization or accumulation within cells .
Subcellular Localization
The NFkappaB Inhibitor is primarily localized in the cytoplasm of cells, where it interacts with the IκBα protein . This interaction prevents the activation of the NF-κB pathway, thereby influencing the inhibitor’s activity and function within the cell .
準備方法
合成経路と反応条件
SN50は、ペプチド製造に一般的に用いられる固相ペプチド合成(SPPS)によって合成されます。この合成には、固体樹脂に固定された成長するペプチド鎖にアミノ酸を逐次添加することが含まれます。このプロセスには、以下の手順が含まれます。
カップリング: 各アミノ酸は活性化され、樹脂結合ペプチド鎖に結合されます。
脱保護: アミノ酸の暫定的な保護基が除去され、次のアミノ酸を添加できるようにします。
工業生産方法
This compoundの工業生産は、ラボでの合成と同じ原則に従いますが、規模が大きくなります。自動ペプチド合成機は、効率と収率を高めるために頻繁に使用されます。 このプロセスには、最終製品の純度と一貫性を確保するために、高速液体クロマトグラフィー(HPLC)と質量分析など、厳格な品質管理対策が含まれています .
化学反応の分析
反応の種類
SN50は、その合成中に主にペプチド結合形成と切断反応を起こします。 通常、生理的条件下では、酸化、還元、または置換反応には参加しません .
一般的な試薬と条件
カップリング試薬: N,N’-ジイソプロピルカルボジイミド(DIC)、O-ベンゾトリアゾール-N,N,N’,N’-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート(HBTU)
脱保護試薬: トリフルオロ酢酸(TFA)
生成される主要な生成物
生成される主な生成物は、this compoundペプチド自体です。 合成中に、中間体の保護されたペプチドも形成され、その後脱保護および切断されて最終生成物が得られます .
科学研究の応用
This compoundは、特に生物学と医学の分野で、科学研究において幅広い用途があります。
炎症と免疫応答: this compoundは、炎症と免疫応答におけるNF-κBの役割を研究するために使用されます。
神経変性疾患: This compoundは、NF-κBが疾患の進行に関与しているアルツハイマー病などの神経変性疾患における潜在的な治療用途があります.
がん研究: this compoundは、がん細胞の生存と増殖におけるNF-κBの役割を調査するために使用されます。
急性呼吸窮迫症候群(ARDS): This compoundは、ARDSにおける肺胞過凝固とフィブリン溶解阻害を軽減する可能性について研究されています.
類似化合物との比較
Similar Compounds
SN50M: A modified version of SN50 with enhanced cell permeability.
SN50R: A control peptide that does not inhibit NF-κB translocation.
BAY 11-7082: An inhibitor of IκBα phosphorylation, which indirectly inhibits NF-κB activation
Uniqueness
This compound is unique in its direct inhibition of NF-κB nuclear translocation, which distinguishes it from other NF-κB inhibitors that target upstream signaling molecules. This direct mechanism of action makes this compound a valuable tool for studying the specific role of NF-κB in various cellular processes .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
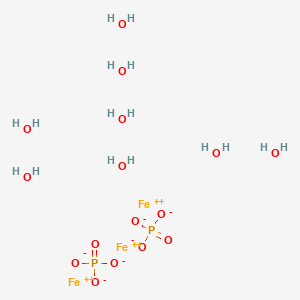
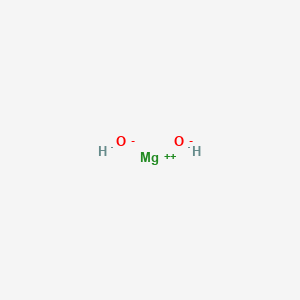

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
